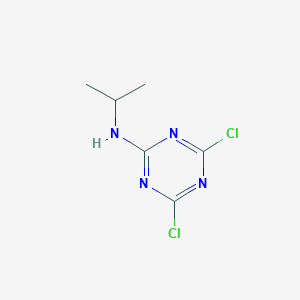

2,4-Dichloro-6-isopropylamino-1,3,5-triazine

Vue d'ensemble

Description

2,4-Dichloro-6-isopropylamino-1,3,5-triazine is a chemical compound that can be purchased online . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The microwave irradiation provides the target polymers in less reaction time with higher yields and purities .Molecular Structure Analysis

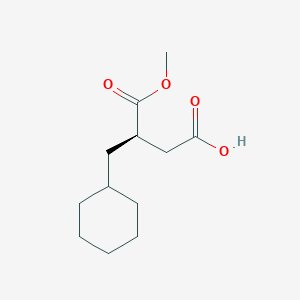

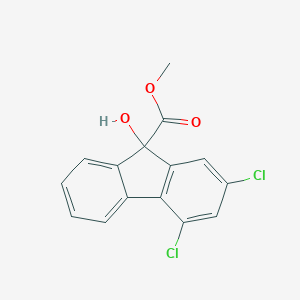

The linear formula of 2,4-Dichloro-6-isopropylamino-1,3,5-triazine is C6H7N3Cl2 . The InChI key is NRGJDHUSMZIRSC-UHFFFAOYSA-N .Chemical Reactions Analysis

A series of bis (resorcinyl) triazine derivatives which can be used as UV light absorbers were subsequently prepared by utilising 6- (4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine as the starting material via alkylation or acid-catalysed addition reactions .Applications De Recherche Scientifique

Synthesis of Azetidinones

2,4-Dichloro-6-isopropylamino-1,3,5-triazine may be used as a reagent in the synthesis of 2-azetidinones, which are four-membered nitrogen-containing ring structures with applications in pharmaceuticals due to their biological activities .

Antimicrobial Activity

Triazine derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi. While the specific compound is not mentioned, it’s possible that it could be synthesized and tested for similar properties .

Polymer Synthesis

The compound could be involved in the synthesis of s-triazine-based polymers through nucleophilic reactions. These polymers have potential applications in various fields including materials science .

Chiral Stationary Phases

Triazine derivatives are used as chiral stationary phases in chromatography for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Mécanisme D'action

Target of Action

albicans , suggesting that the compound may target bacterial and fungal cells.

Mode of Action

It’s known that triazine compounds can undergo nucleophilic substitution reactions . This suggests that the compound might interact with its targets by substituting its chlorine atoms with other groups, leading to changes in the target molecules.

Biochemical Pathways

Given the potential antimicrobial activity of similar compounds , it can be inferred that the compound might interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Pharmacokinetics

The compound is soluble in chloroform, dichloromethane, dimethylformamide, ethyl acetate, and tetrahydrofuran , which suggests that it might have good bioavailability.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be inferred that the compound might lead to the inhibition or death of microbial cells.

Action Environment

The compound’s solubility in various solvents suggests that its action and stability might be influenced by the solvent environment.

Safety and Hazards

The safety data sheet for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, a similar compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

4,6-dichloro-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N4/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAPQMINSZDTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190533 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-6-isopropylamino-1,3,5-triazine | |

CAS RN |

3703-10-4 | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003703104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC344238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)